

Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 6-Methoxyquinoline-4-carbaldehyde

Cat. No.: B1360400

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An In-depth Review of Synthesis, Biological Activity, and Mechanisms of Action

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its many derivatives, quinoline-4-carbaldehyde serves as a crucial starting material for the synthesis of a diverse array of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into quinoline-4-carbaldehyde and its derivatives, with a focus on their anticancer, antimicrobial, and antimalarial properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Synthesis of Quinoline-4-carbaldehyde and its Derivatives

The versatile reactivity of the formyl group at the C4 position of the quinoline ring makes quinoline-4-carbaldehyde a valuable precursor for the synthesis of a multitude of derivatives, including Schiff bases, thiosemicarbazones, and carboxamides.

Synthesis of Quinoline-4-carbaldehyde from 4-Methylquinoline

A common and efficient method for the preparation of quinoline-4-carbaldehyde is the oxidation of 4-methylquinoline.

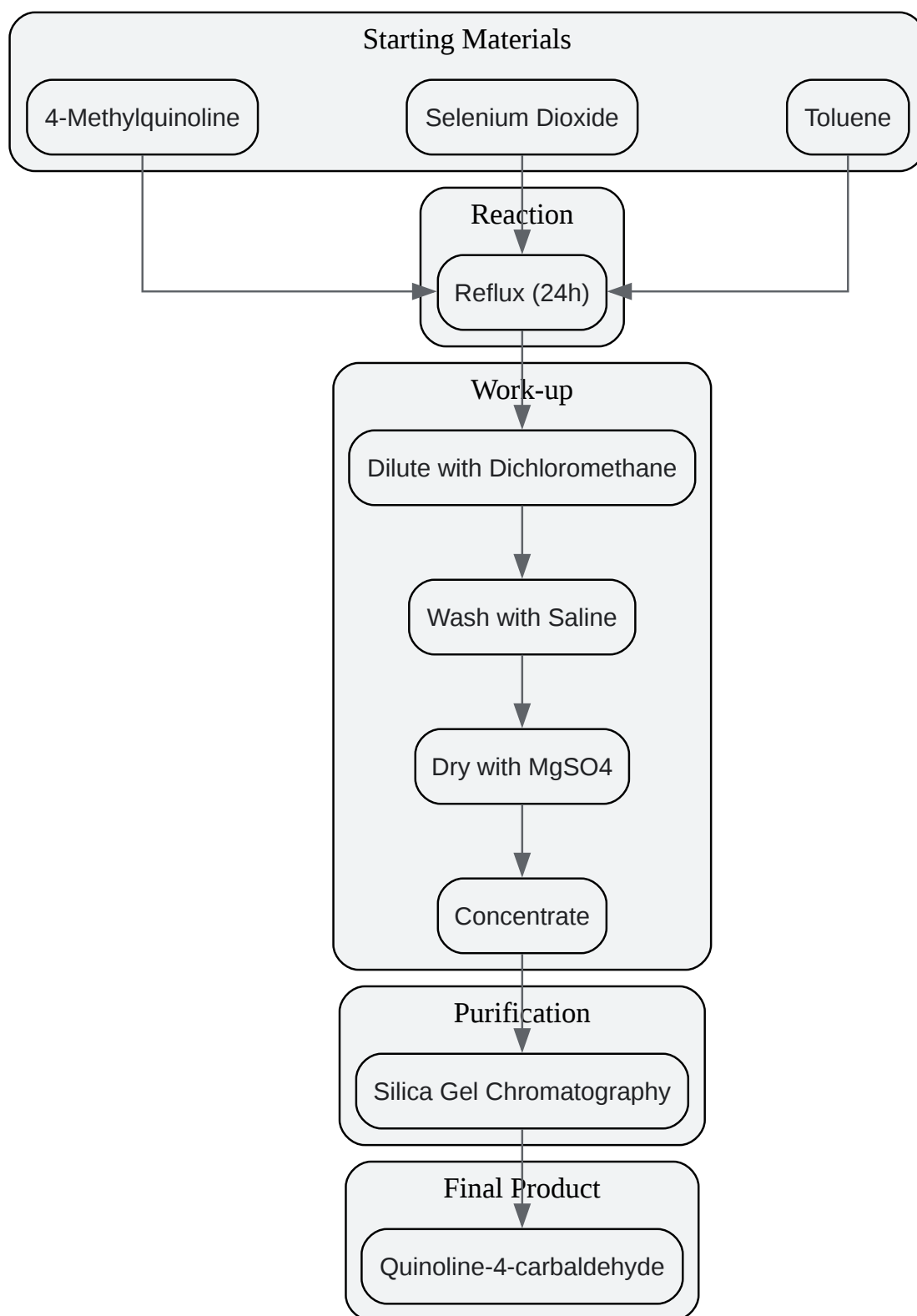
Experimental Protocol:

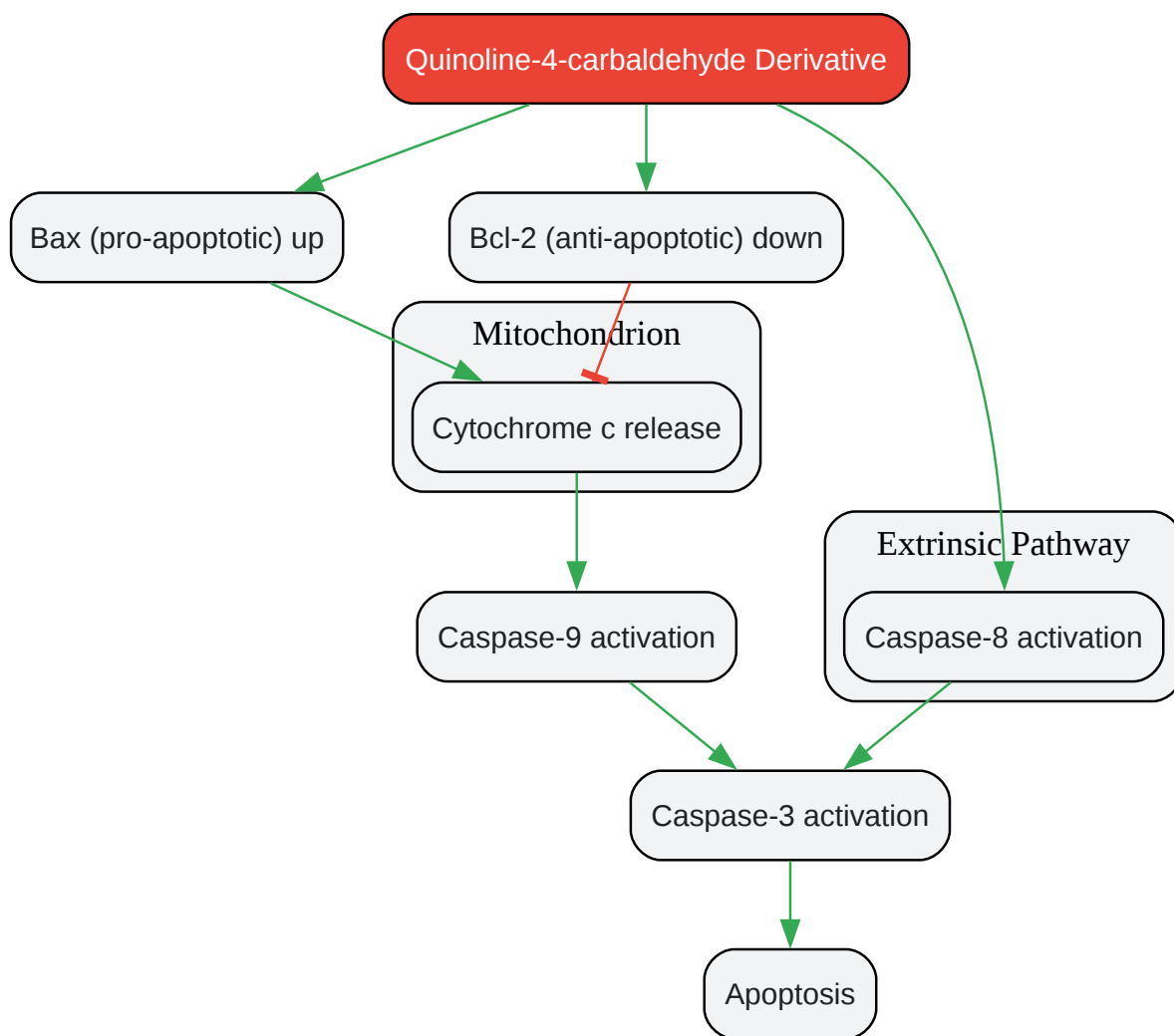
- **Reaction Setup:** In a round-bottom flask, dissolve 4-methylquinoline (5.0 g, 35 mmol) and selenium dioxide (5.0 g, 45 mmol) in toluene under an argon atmosphere.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 24 hours.
- **Work-up:** After completion, dilute the mixture with dichloromethane and wash sequentially with saturated saline solution. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (4:1, v/v) eluent.
- **Characterization:** The final product, quinoline-4-carbaldehyde, is obtained as a solid with a yield of approximately 73%.[\[1\]](#)

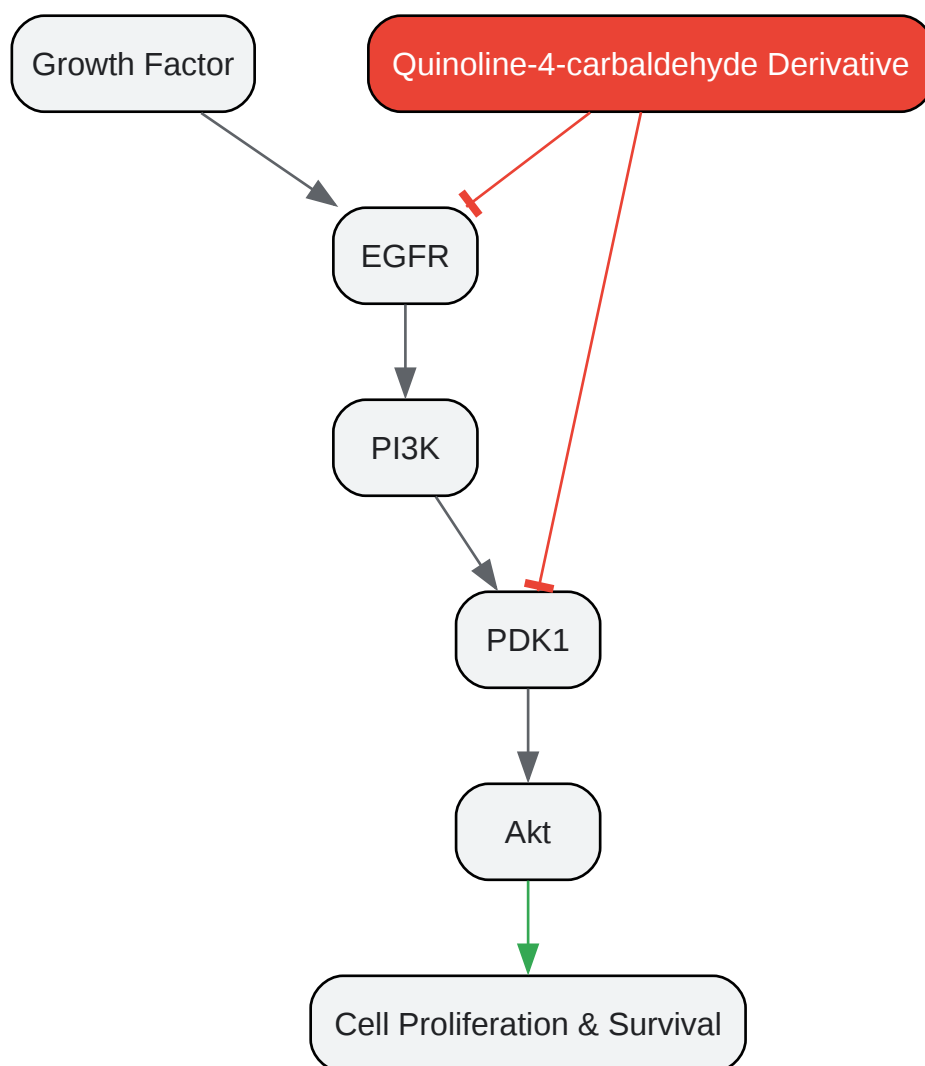
Spectroscopic Data for Quinoline-4-carbaldehyde:[\[1\]](#)

Technique	Data
¹ H NMR	δ 10.54 (s, 1H), 9.22 (d, J = 4.3 Hz, 1H), 9.04 (d, J = 8.6 Hz, 1H), 8.24 (d, J = 8.2 Hz, 1H), 7.84 (t, J = 7.6 Hz, 1H), 7.81 (d, J = 4.3 Hz, 1H), 7.76 (t, J = 8.0 Hz, 1H)
¹³ C NMR	δ 193.1, 150.7, 149.5, 137.0, 130.4, 130.3, 129.6, 126.0, 124.7, 124.1
Mass Spec (ESI)	m/z 158.0 ([M+H] ⁺)

DOT Script for Synthesis Workflow







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References

- 1. creative-diagnostics.com [creative-diagnostics.com]
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